molecular formula C53H68N14O12S B146006 Tyr-Met-Glu-His-Phe-Arg-Trp-Gly CAS No. 131374-17-9

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly

Cat. No.: B146006
CAS No.: 131374-17-9
M. Wt: 1125.3 g/mol
InChI Key: IPLBICXEVCRUAI-TZLMNZOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly and its parent hormone alpha-MSH have numerous applications in scientific research:

    Chemistry: Used in studies of peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in pigmentation and hormone regulation.

    Medicine: Explored for potential therapeutic applications in conditions such as inflammation, immune response modulation, and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products

Mechanism of Action

The mechanism of action of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly involves binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins involved in melanin production and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Melanocyte Stimulating Hormone (alpha-MSH): The full peptide hormone that includes the Tyr-Met-Glu-His-Phe-Arg-Trp-Gly sequence.

    Beta-Melanocyte Stimulating Hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.

    Gamma-Melanocyte Stimulating Hormone (gamma-MSH): A shorter melanocortin peptide with distinct biological activities.

Uniqueness

This compound is unique due to its specific sequence and its role as part of alpha-MSH. This sequence is crucial for the binding and activation of melanocortin receptors, making it essential for the biological functions attributed to alpha-MSH .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H68N14O12S/c1-80-21-19-40(62-46(73)36(54)22-31-13-15-34(68)16-14-31)50(77)64-39(17-18-44(69)70)49(76)67-43(25-33-27-57-29-61-33)52(79)65-41(23-30-8-3-2-4-9-30)51(78)63-38(12-7-20-58-53(55)56)48(75)66-42(47(74)60-28-45(71)72)24-32-26-59-37-11-6-5-10-35(32)37/h2-6,8-11,13-16,26-27,29,36,38-43,59,68H,7,12,17-25,28,54H2,1H3,(H,57,61)(H,60,74)(H,62,73)(H,63,78)(H,64,77)(H,65,79)(H,66,75)(H,67,76)(H,69,70)(H,71,72)(H4,55,56,58)/t36-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBICXEVCRUAI-TZLMNZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H68N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Reactant of Route 2
Reactant of Route 2
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Reactant of Route 3
Reactant of Route 3
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Reactant of Route 4
Reactant of Route 4
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Reactant of Route 5
Reactant of Route 5
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Reactant of Route 6
Reactant of Route 6
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.